molecular formula C2H4ClNO B057787 Methylaminoformyl chloride CAS No. 6452-47-7

Methylaminoformyl chloride

Cat. No. B057787
CAS RN: 6452-47-7
M. Wt: 93.51 g/mol
InChI Key: GRRYSIXDUIAUGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Palladium-catalyzed coupling reactions of N-methoxy-N-methylcarbamoyl chloride have been developed for the synthesis of N-methoxy-N-methylamides, demonstrating a method to append a carbonyl equivalent to sp and sp2 carbon atoms, offering a versatile basis for further chemical manipulations (Murakami et al., 1998).

Molecular Structure Analysis

The molecular structure of N-methylformamide, closely related to methylaminoformyl chloride, has been studied through gas electron diffraction and spectroscopy, revealing specific bond distances and angles that highlight the structure's complexity and similarity to methylaminoformyl chloride (Kitano & Kuchitsu, 1973).

Chemical Reactions and Properties

The chemical behavior of formamide derivatives, including those similar to methylaminoformyl chloride, demonstrates significant reactivity and potential for forming diverse chemical structures. The transformation of methyl formyl chloride oxime into various derivatives through infrared spectrum analysis underlines the compound's versatility in chemical reactions (Parsons, 1959).

Physical Properties Analysis

The study of N-methylformamide's liquid structure through X-ray diffraction and molecular orbital calculations provides insights into the intermolecular interactions and hydrogen bonding that could be relevant to understanding methylaminoformyl chloride's physical properties (Ohtaki, Itoh, & Rode, 1986).

Chemical Properties Analysis

Investigations into the hydrogen bond formation of formamide and N-methylformamide in aqueous solutions have shed light on the sterical environment and dynamic behavior of molecules, offering parallels to the chemical properties of methylaminoformyl chloride and its interactions in various solvents (Weiss et al., 2011).

Scientific Research Applications

  • Polymer Chemistry : Methylene diformamide is used as a reagent for introducing the diaminomethylene group into polymers. It has been applied in melt condensation with aromatic carboxylic anhydrides, like pyromellitic anhydride, to produce oligomeric methylene imides (Schindlbauer & Nausner, 1978).

  • Molecular Spectroscopy : Research on methyl formyl chloride oxime, in both gaseous and liquid states, has contributed to understanding the structure and spectral properties of formhydroxamic acid derivatives (Parsons, 1959).

  • Risk Assessment and Toxicology : Methylene chloride, closely related to methylaminoformyl chloride, has been studied for its carcinogenic risk to humans, integrating basic biochemical research and pharmacokinetic studies into risk assessment processes (Clewell, 1995).

  • Pharmaceutical Chemistry : Synthetic pathways involving similar compounds, like the reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride, have been explored for developing potent antibacterial agents (Abbasi et al., 2015).

  • Organic Synthesis : An efficient method to convert alcohols to chlorides using 2,4,6-trichloro[1,3,5]triazine and N,N-dimethyl formamide has been developed, applicable to various types of alcohols, including optically active carbinols (De Luca et al., 2002).

  • Physical Chemistry : Studies on the viscosities of sodium and potassium chlorides and bromides in N-methylformamide have provided insights into the properties of these solutions, contributing to the understanding of electrolyte behavior in organic solvents (Feakins & Lawrence, 1966).

  • Environmental Science : The transformation of herbicides like MCPP and Atrazine under natural aquifer conditions has been studied, revealing their mobility and persistence in sand aquifers, which has implications for environmental safety and pollution control (Agertved et al., 1992).

Safety And Hazards

Methylaminoformyl chloride is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYSIXDUIAUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214787
Record name Methylcarbamoyl chloride
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Molecular Weight

93.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylaminoformyl chloride

CAS RN

6452-47-7
Record name Methylcarbamoyl chloride
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Record name Methylcarbamoyl chloride
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Record name 6452-47-7
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Record name Methylcarbamoyl chloride
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Record name Methylcarbamoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Takegawa-Araki, K Yasukawa, N Iwazaki… - Bioorganic & Medicinal …, 2023 - Elsevier
… 2′-amino-LNA thymine derivative 1 11 and N 4 -benzoyl-5-methylcytosine derivative 2 11 were treated with methylaminoformyl chloride to produce 3a and 4a, respectively. Similarly, …
Number of citations: 2 www.sciencedirect.com
F Wang, KJ Frankowski - European Journal of Organic …, 2022 - Wiley Online Library
… The substrate was synthesized from the methyl ether substrate 35 above via BBr3 demethylation and carbamate formation using methylaminoformyl chloride in lieu of methylisocyanate (…
J Jun, H Moon, S Yang, J Lee, J Baek… - Journal of Medicinal …, 2023 - ACS Publications
… Compound 3 (1 g, 1.91 mmol) was dissolved in methylene chloride (10 mL) and stirred with methylaminoformyl chloride (1.5 equiv, 0.27 g, 2.87 mmol) and trityramine (4 equiv, 1.1 mL). …
Number of citations: 4 pubs.acs.org

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